molecular formula C10H10F2OS B14040019 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one

Cat. No.: B14040019
M. Wt: 216.25 g/mol
InChI Key: LDBPPYUKPYKIJH-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one typically involves the reaction of 4-(difluoromethyl)thiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-1-one: Lacks the difluoromethyl and mercapto groups, resulting in different chemical properties.

    1-(4-(Trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and biological activity.

    1-(4-(Methylthio)phenyl)propan-1-one: Features a methylthio group instead of a mercapto group, affecting its chemical behavior and applications.

Uniqueness

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[4-(difluoromethyl)-3-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2OS/c1-2-8(13)6-3-4-7(10(11)12)9(14)5-6/h3-5,10,14H,2H2,1H3

InChI Key

LDBPPYUKPYKIJH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)F)S

Origin of Product

United States

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